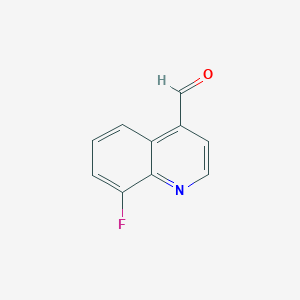

8-Fluoroquinoline-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

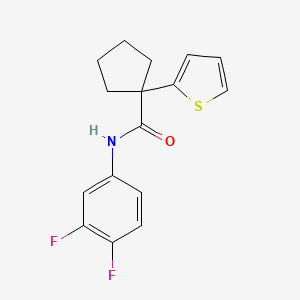

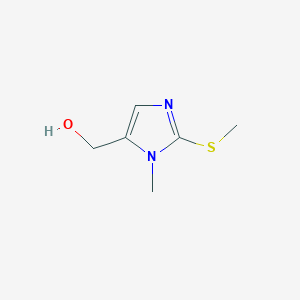

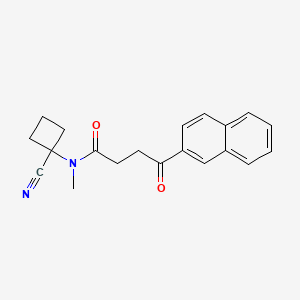

8-Fluoroquinoline-4-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It has a molecular weight of 175.16 and is a solid in its physical form . It is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years due to their versatile applications in industrial and synthetic organic chemistry . Classical methods of synthesizing quinoline derivatives include the Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach protocols . More efficient methods that reduce reaction time and increase yield have also been developed, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

This compound contains a total of 20 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aldehyde (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 175.16 and a molecular formula of C10H6FNO . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Recent research has focused on the synthesis of quinoline ring systems, including 8-Fluoroquinoline-4-carbaldehyde and its analogs. These compounds are used to construct fused or binary heterocyclic systems, offering insights into their synthetic applications and biological evaluations (Hamama et al., 2018).

Sensor Applications

8-Hydroxyquinoline carbaldehyde Schiff-base, closely related to this compound, has been utilized as a fluorescent sensor. It exhibits high selectivity for specific metal ions, like Al3+, in weak acid aqueous conditions, suggesting potential applications in selective detection (Xin-hui Jiang et al., 2011).

Coordination with Rare-Earth Metal Ions

Studies have shown that derivatives of 8-hydroxyquinoline, akin to this compound, can effectively coordinate with rare-earth(III) ions. These complexes are explored in solution and solid states, revealing unique coordination modes and potential applications in materials science and chemistry (Albrecht et al., 2005).

Fluorescence-Based Sensor Arrays

Ligands based on 8-Hydroxyquinoline, a compound similar to this compound, have been developed for fluorescence-based sensor arrays. These arrays are capable of distinguishing between cationic analytes, indicating their potential use in analytical chemistry and environmental monitoring (Palacios et al., 2007).

Corrosion Detection

8-Hydroxyquinoline, which shares structural similarities with this compound, has been used in epoxy coatings for corrosion detection. This application capitalizes on the compound's ability to fluoresce upon reacting with Fe2+/Fe3+ ions produced during corrosion, offering a method for early-stage corrosion detection (Roshan et al., 2018).

Fluorescent Chemosensors

Compounds derived from 8-Hydroxyquinoline, closely related to this compound, have been used as fluorescent chemosensors. These sensors exhibit selective and sensitive signaling behaviors for certain metal ions, hinting at their potential use in chemical sensing and environmental monitoring (Song et al., 2006).

Safety and Hazards

8-Fluoroquinoline-4-carbaldehyde is labeled with the GHS07 pictogram, indicating that it can cause harm if ingested . The compound has a signal word of “Warning” and carries hazard statements H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

Quinoline derivatives, such as 8-Fluoroquinoline-4-carbaldehyde, have been the focus of recent research due to their potential biological and pharmaceutical activities . Future directions may include the development of new methods and synthetic approaches towards organic compounds, as well as a focus on developments in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

Propriétés

IUPAC Name |

8-fluoroquinoline-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBPBFLPLZOLGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2654085.png)

![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2654086.png)

![(E)-4-(Dimethylamino)-N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2654088.png)

![{2-Methoxy-5-[(methylsulfanyl)methyl]phenyl}boronic acid](/img/structure/B2654099.png)